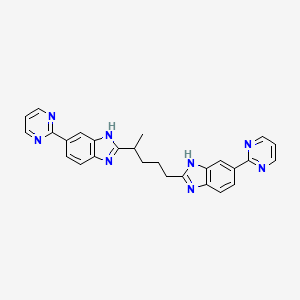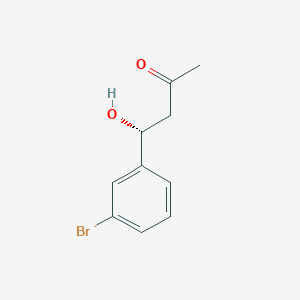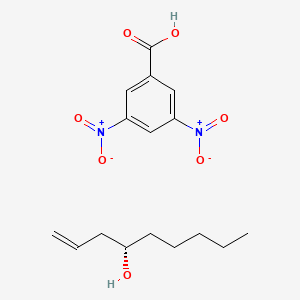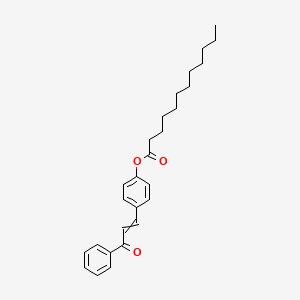
1H-Benzimidazole, 2,2'-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with additional pyrimidinyl groups, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often require an alkaline alcoholic solution or the use of aromatic aldehydes . The process can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Functionalization: Additional functional groups, such as pyrimidinyl groups, are introduced through further reactions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, and other critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Known for its antimicrobial properties.
2-(Methylthio)benzimidazole: Used in various industrial applications.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Known for its antifungal activity.
Uniqueness
1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- stands out due to its unique structure, which combines the benzimidazole core with pyrimidinyl groups. This structural feature enhances its potential biological activity and makes it a valuable compound for further research and development .
Properties
CAS No. |
648415-48-9 |
|---|---|
Molecular Formula |
C27H24N8 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
6-pyrimidin-2-yl-2-[5-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)pentan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C27H24N8/c1-17(25-34-21-10-8-19(16-23(21)35-25)27-30-13-4-14-31-27)5-2-6-24-32-20-9-7-18(15-22(20)33-24)26-28-11-3-12-29-26/h3-4,7-17H,2,5-6H2,1H3,(H,32,33)(H,34,35) |
InChI Key |
IHPIRJAIXYEPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=NC2=C(N1)C=C(C=C2)C3=NC=CC=N3)C4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)
![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)
![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)

![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)


![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
